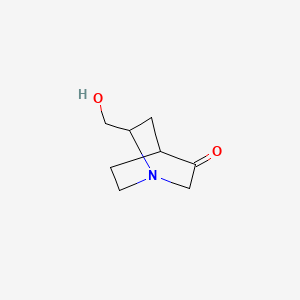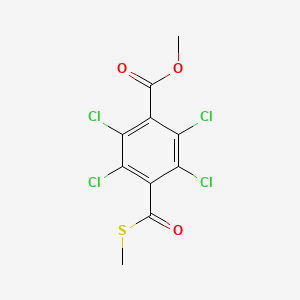
Gadolinium Zirconate (Gd2Zr2O3) Sputtering Targets
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gadolinium Zirconate (Gd2Zr2O3) is a compound that has garnered significant attention due to its unique properties and potential applications. It is a member of the rare-earth zirconate family and is known for its high thermal stability, radiation resistance, and chemical stability. These properties make it an ideal candidate for various high-temperature and high-radiation environments, such as thermal barrier coatings and nuclear waste immobilization .
準備方法
Synthetic Routes and Reaction Conditions: Gadolinium Zirconate can be synthesized through various methods, including solid-state reactions and mechanical activation. One common method involves the solid-state reaction of gadolinium oxide (Gd2O3) and zirconium oxide (ZrO2). The mechanical activation of a stoichiometric mixture of these oxides is performed in a centrifugal planetary mill, followed by calcination at high temperatures (1100-1200°C) for several hours .
Industrial Production Methods: In industrial settings, the production of Gadolinium Zirconate often involves similar solid-state synthesis techniques. The process typically includes the mechanical activation of the oxide mixture, followed by calcination to achieve the desired crystalline structure. Advanced techniques such as suspension plasma spray (SPS) can also be used to produce multi-layered thermal barrier coatings containing Gadolinium Zirconate .
化学反応の分析
Types of Reactions: Gadolinium Zirconate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s high thermal stability and chemical resistance.
Common Reagents and Conditions: Common reagents used in reactions involving Gadolinium Zirconate include oxygen, hydrogen, and various reducing agents. The reactions typically occur at elevated temperatures, often exceeding 1000°C, to facilitate the desired chemical transformations .
Major Products Formed: The major products formed from reactions involving Gadolinium Zirconate depend on the specific reaction conditions and reagents used. For example, oxidation reactions may result in the formation of gadolinium oxide and zirconium oxide, while reduction reactions may produce metallic gadolinium and zirconium .
科学的研究の応用
Gadolinium Zirconate has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst and in the fabrication of sensors and ionic conductors. In biology and medicine, Gadolinium Zirconate is explored for its potential use in imaging and therapeutic applications. Industrially, it is utilized in the production of thermal barrier coatings and as a host matrix for radioactive waste immobilization .
作用機序
The mechanism by which Gadolinium Zirconate exerts its effects is primarily related to its crystal structure and physicochemical properties. The compound’s high thermal stability and radiation resistance are attributed to its unique pyrochlore structure, which allows it to withstand extreme conditions. The molecular targets and pathways involved in its action include the stabilization of high-temperature phases and the immobilization of radioactive elements .
類似化合物との比較
Similar Compounds: Similar compounds to Gadolinium Zirconate include other rare-earth zirconates such as Yttria-Stabilized Zirconia (YSZ) and Cerium Zirconate. These compounds share some properties with Gadolinium Zirconate but differ in their specific applications and performance characteristics .
Uniqueness: Gadolinium Zirconate stands out due to its superior thermal stability, lower thermal conductivity, and higher radiation resistance compared to other similar compounds. These properties make it particularly suitable for applications in extreme environments, such as thermal barrier coatings for turbine engines and nuclear waste immobilization .
特性
分子式 |
B5Mo2 |
|---|---|
分子量 |
246.0 g/mol |
InChI |
InChI=1S/B3.B2.2Mo/c1-3-2;1-2;; |
InChIキー |
BUQGVTLOSYRSGT-UHFFFAOYSA-N |
正規SMILES |
[B]=[B].[B]=BB=[Mo].[Mo] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-({[ethyl(methyl)amino]carbothioyl}amino)-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B13822756.png)


![N-(2-fluorophenyl)-2-[(5Z)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B13822776.png)




![3-{[5-(acetylamino)-1H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid](/img/structure/B13822793.png)
![(1S,2R,6S,7R)-1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B13822796.png)

![2-{[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B13822809.png)
![(4S,4'S)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[4,5-dihydro-4-(phenylmethyl)oxazole]](/img/structure/B13822814.png)
![6-Oxaspiro[4.5]dec-7-EN-9-one](/img/structure/B13822818.png)
